molecular formula C7H7N3O B1521242 6-amino-1H-indazol-5-ol CAS No. 724767-14-0

6-amino-1H-indazol-5-ol

Cat. No.: B1521242
CAS No.: 724767-14-0
M. Wt: 149.15 g/mol
InChI Key: NJLWAEKUAVYKDC-UHFFFAOYSA-N
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Description

6-Amino-1H-indazol-5-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an indazole derivative with anti-inflammatory properties .


Synthesis Analysis

The synthesis of 1H-indazoles, including this compound, has been the subject of recent research. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

The chemical reactions involving 1H-indazoles have been studied extensively. These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Anticancer Activity

Research has identified the anticancer potential of 6-aminoindazole derivatives. A study on the design, synthesis, and evaluation of 6-substituted amino-1H-indazole derivatives demonstrated significant antiproliferative activity in various human cancer cell lines. This work highlighted the compound N-(4-fluorobenzyl)-1H-indazol-6-amine for its potent antiproliferative activity, especially against the human colorectal cancer cell line (HCT116), suggesting the potential of 6-aminoindazole derivatives as a basis for developing novel anticancer agents Ngo Xuan Hoang et al., 2022.

Ocular Hypotensive Activity

The ocular hypotensive effects of 6-aminoindazole derivatives have been explored as potential treatments for glaucoma. The compound (8R)-1-[(2S)-2-Aminopropyl]-8,9-dihydro-7H-pyrano[2,3-g]indazol-8-ol, a derivative of 6-aminoindazole, was found to effectively reduce intraocular pressure (IOP) in a nonhuman primate model of glaucoma, highlighting its potential for further preclinical evaluation J. May et al., 2015.

Antimicrobial Activity

6-Aminoindazole derivatives have been investigated for their antimicrobial properties. A study on indazole-derived SAH/MTA nucleosidase inhibitors revealed that using 5-aminoindazole as the core scaffold led to the identification of low nanomolar inhibitors with broad-spectrum antimicrobial activity. This suggests the utility of 6-aminoindazole derivatives in developing antimicrobial agents Xiaoming Li et al., 2003.

Corrosion Inhibition

The application of 6-aminoindazole derivatives extends into the field of corrosion inhibition. Research on the inhibition of mild steel corrosion in hydrochloric acid solution highlighted the efficiency of triazole derivatives, including those based on 6-aminoindazole, in preventing corrosion, indicating their potential use as corrosion inhibitors H. Hassan et al., 2007.

Safety and Hazards

6-Amino-1H-indazol-5-ol may form combustible dust concentrations in air. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

6-amino-1H-indazol-5-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the kynurenine pathway of tryptophan metabolism . By inhibiting IDO1, this compound can modulate immune responses and has shown potential as an anticancer agent . Additionally, this compound interacts with monoamine oxidase (MAO) enzymes, particularly MAO-B, which is involved in the degradation of neurotransmitters . The inhibition of MAO-B by this compound suggests its potential use in treating neurodegenerative disorders .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been shown to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . This compound also affects cell signaling pathways, such as the suppression of IDO1 protein expression, which plays a role in immune evasion by cancer cells . Furthermore, this compound influences gene expression and cellular metabolism, contributing to its antiproliferative and immunomodulatory effects .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of IDO1, inhibiting its enzymatic activity and thereby reducing the production of kynurenine . This inhibition leads to the accumulation of tryptophan, which can enhance T-cell proliferation and immune response . Additionally, this compound acts as a competitive inhibitor of MAO-B, preventing the breakdown of neurotransmitters and increasing their availability in the synaptic cleft . These interactions highlight the compound’s potential in modulating immune responses and treating neurological disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods In in vitro studies, prolonged exposure to this compound has shown sustained inhibition of cell proliferation and modulation of immune responses . In vivo studies are needed to fully understand its long-term effects and potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit IDO1 activity and modulate immune responses without significant toxicity . At higher doses, potential toxic effects, such as hepatotoxicity and neurotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with IDO1 and MAO-B . By inhibiting IDO1, the compound affects the kynurenine pathway, leading to increased tryptophan levels and altered immune responses . Its inhibition of MAO-B impacts the metabolism of neurotransmitters, resulting in increased levels of serotonin, dopamine, and other monoamines . These metabolic effects contribute to the compound’s potential therapeutic applications in cancer and neurological disorders .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . Studies have shown that this compound accumulates in certain tissues, including the liver and brain, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes, IDO1 and MAO-B . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy and specificity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name

6-amino-1H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-5-2-6-4(1-7(5)11)3-9-10-6/h1-3,11H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLWAEKUAVYKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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